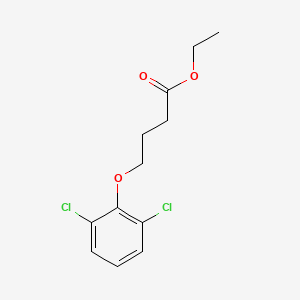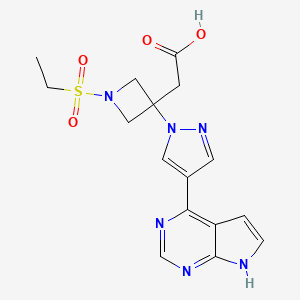
Tert-butyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl sulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a tert-butyl group attached to a sulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl sulfamate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sulfamic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like methanol. The reaction can be represented as follows:
tert-Butylamine+Sulfamic acid→Tert-butyl sulfamate+Water
Another method involves the use of tert-butyl chloride and ammonium sulfamate. This reaction requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfonate, while reduction may produce tert-butylamine.
Scientific Research Applications
Tert-butyl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which tert-butyl sulfamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Isopropyl sulfamate
Comparison
Tert-butyl sulfamate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. Compared to methyl or ethyl sulfamate, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C4H11NO3S |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
tert-butyl sulfamate |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) |
InChI Key |
NFZUTPCMXSQHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)

![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)


![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)



![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)


![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
